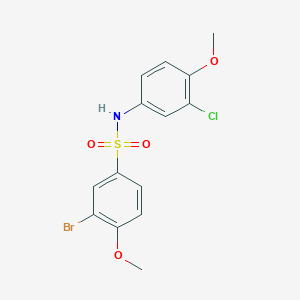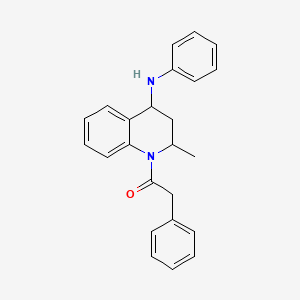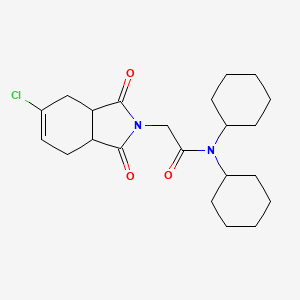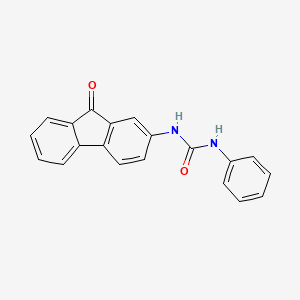
3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonamide compounds have been widely explored for their potential therapeutic applications and chemical properties. These compounds often exhibit significant biological activities, including antitumor and enzyme inhibitory effects, due to their structural features and interactions with biological molecules.
Synthesis Analysis
The synthesis of sulfonamides typically involves the reaction of sulfonyl chlorides with amines. For example, studies have detailed the synthesis of various N-substituted benzenesulfonamides, which could serve as a reference for the synthesis of the specified compound (Riaz, 2020).
Molecular Structure Analysis
Crystal structure analyses of related sulfonamides reveal that supramolecular architectures can be controlled by interactions like C—H⋯π and C—H⋯O, leading to diverse two- and three-dimensional structures (Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamides undergo various chemical reactions, including bromination and interaction with electrophiles, to yield a range of derivatives with different substituents. These reactions are crucial for modifying the chemical and biological properties of the compounds (Adachi & Otsuki, 1976).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting points, and crystal structures, are influenced by their molecular configurations and the nature of substituents. For instance, the crystal structure analysis provides insights into the molecular arrangements and potential intermolecular interactions (Sharutin & Sharutina, 2016).
Propiedades
IUPAC Name |
3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO4S/c1-20-13-6-4-10(8-11(13)15)22(18,19)17-9-3-5-14(21-2)12(16)7-9/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTSBKBNYFZHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide](/img/structure/B5236277.png)
![1-(2-methoxyphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236278.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-3-methoxybenzohydrazide](/img/structure/B5236281.png)

![1-(4-morpholinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5236300.png)
![1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5236308.png)
![diethyl [4-(4-methoxyphenoxy)butyl]malonate](/img/structure/B5236312.png)



![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-[2-(6-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B5236325.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B5236340.png)

![N-(5-methyl-3-isoxazolyl)-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5236370.png)